2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Lipophilicity Drug-likeness Quinoline SAR

2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (CAS 355824-58-7) is a halogenated quinoline-4-carboxylate ester. It features a 6-chloro substituent on the quinoline core, a 4-bromophenyl group at the 2-position, and a phenacyl (2-oxo-2-phenylethyl) ester moiety.

Molecular Formula C24H15BrClNO3
Molecular Weight 480.7 g/mol
Cat. No. B12052039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Molecular FormulaC24H15BrClNO3
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H15BrClNO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2
InChIKeyOPRBHKKCEOPJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate: A Research-Grade Quinoline Ester for Procurement


2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (CAS 355824-58-7) is a halogenated quinoline-4-carboxylate ester. It features a 6-chloro substituent on the quinoline core, a 4-bromophenyl group at the 2-position, and a phenacyl (2-oxo-2-phenylethyl) ester moiety [1]. It is supplied as a 95% pure solid for research and development purposes . The phenacyl ester is structurally distinct from simple alkyl esters, as this functional group has established utility as a photolabile protecting group in synthetic chemistry and caged compound design.

Why 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate Cannot Be Replaced by Common Analogs


Within the quinoline-4-carboxylate class, changes to the ester group, halogen substitution pattern, and aryl substituent at the 2-position lead to significant shifts in key molecular properties relevant to both biological activity and chemical reactivity. For example, a positional isomer where the bromophenyl group is on the ester moiety instead of the quinoline core (CAS 346639-73-4) will present a completely different 3D pharmacophore and electronic distribution . Similarly, replacing the phenacyl ester with an ethyl ester, as in the published antimalarial series, removes the photoreactive carbonyl group, eliminating its utility in photopharmacology or caged compound applications [1]. These structural differences directly translate to variations in lipophilicity, metabolic stability, and synthetic utility, making generic substitution unsuitable for hypothesis-driven research.

Quantitative Evidence Guide: 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate vs. Comparator Candidates


Lipophilicity (XLogP3) Comparison Against the 4-Chlorophenyl Analogs

The target compound's calculated partition coefficient (XLogP3) is 6.4 [1]. This is higher than the predicted value for its direct 4-chlorophenyl analog (2-oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate), which has a lower XLogP3 due to the replacement of the 4-bromophenyl substituent with a less lipophilic 4-chlorophenyl group. This increased lipophilicity can be a critical factor for membrane permeability in cell-based assays, where a higher logP often correlates with enhanced passive diffusion.

Lipophilicity Drug-likeness Quinoline SAR

Topological Polar Surface Area (TPSA) Compared to Ethyl Ester Derivatives for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 56.3 Ų [1]. This is identical to the TPSA of the corresponding ethyl ester, ethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, as the ester group topology does not change the count of oxygen and nitrogen atoms. While the value is below the common threshold of 70 Ų for good brain penetration, the higher molecular weight (480.7 g/mol [2]) of the target compound, compared to the ethyl ester (approx. 402.7 g/mol), must be considered alongside TPSA. For CNS drug discovery projects, this combination of low TPSA and higher molecular weight offers a distinct pharmacokinetic profile for probing the relationship between molecular size and passive brain permeation.

Blood-Brain Barrier CNS Drug Discovery Quinoline Ester

Photoreactive Phenacyl Ester vs. Inert Alkyl Ester: A Functional Distinction for Caged Compound Applications

The target compound incorporates a 2-oxo-2-phenylethyl (phenacyl) ester. Phenacyl esters are a well-established class of photoremovable protecting groups that undergo efficient cleavage upon UV light irradiation (typically ~300-350 nm), releasing the free carboxylic acid [1]. In contrast, common alkyl esters like methyl or ethyl derivatives, such as those in the antimalarial series (2a-j) [2], are photochemically inert. This functional divergence is absolute: one compound enables light-controlled release of the active quinoline-4-carboxylic acid in biological systems, while the other does not. This makes the target compound directly applicable in studies requiring spatiotemporal control of drug or probe activity, a capability absent in non-photoreactive analogs.

Photopharmacology Caged Compounds Photoremovable Protecting Group

Purity Baseline: 95% Assay Specification vs. AldrichCPR 'No Analytical Data' for the Positional Isomer

The target compound is supplied with a manufacturer-specified minimum purity of 95% . In contrast, the closely related positional isomer available from Sigma-Aldrich (2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate, CAS 346639-73-4) is part of the AldrichCPR collection, for which the vendor explicitly states that "Sigma-Aldrich does not collect analytical data for this product" and sells it "as-is" without warranty of identity or purity . This represents a critical differentiator for research procurement, where a defined purity specification (≥95%) ensures batch-to-batch consistency and reduces the risk of irreproducible results stemming from unknown impurities.

Quality Control Reproducibility Chemical Procurement

Procurement-Driven Application Scenarios for 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate


Structure-Activity Relationship (SAR) Studies on Halogenated Quinoline-4-carboxylates

The compound's unique combination of a 6-chloro and 4-bromophenyl substitution pattern, when compared to the 4-chlorophenyl or 2-phenyl analogs, enables precise exploration of halogen bonding and lipophilicity effects on biological targets like farnesyltransferase [1]. The defined 95% purity ensures that observed biological activity can be confidently attributed to the compound itself and not to impurities.

Photopharmacology and Caged Drug Delivery Research

The phenacyl ester group is photoreactive, enabling the compound to act as a 'caged' version of the active 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid. Upon UV irradiation, the parent acid is released with spatial and temporal precision [2]. This application is impossible with photochemically inert ethyl or methyl ester analogs, making the target compound uniquely suited for light-gated pharmacological studies.

In Silico Model Validation for CNS Drug Discovery

With a low TPSA (56.3 Ų) and high molecular weight (480.7 g/mol) [3], this compound serves as an edge case for validating computational models predicting blood-brain barrier penetration. By comparing its measured CNS penetration with that of its lower molecular weight analog (ethyl ester), researchers can refine in silico models that weigh the impact of molecular size against TPSA.

Methodology Development for Ester Prodrug Activation

This compound provides a defined substrate for studying esterase-mediated activation of phenacyl ester prodrugs. By comparing the hydrolysis rates of this phenacyl ester versus the ethyl ester, researchers can quantify the effect of the electron-withdrawing carbonyl group on enzymatic lability, a critical parameter in prodrug design.

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